3,3,3-trifluoro-2-methyl-N-(4-phenoxyphenyl)-2-(trifluoromethyl)propanamide
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Overview
Description
3,3,3-Trifluoro-2-methyl-N-(4-phenoxyphenyl)-2-(trifluoromethyl)propanamide is a synthetic organic compound characterized by the presence of trifluoromethyl groups and a phenoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-trifluoro-2-methyl-N-(4-phenoxyphenyl)-2-(trifluoromethyl)propanamide typically involves multiple steps:
Formation of the Phenoxyphenyl Intermediate: The initial step involves the synthesis of the 4-phenoxyphenyl intermediate. This can be achieved through a nucleophilic aromatic substitution reaction where phenol reacts with 4-fluoronitrobenzene in the presence of a base such as potassium carbonate.
Reduction of Nitro Group: The nitro group in the intermediate is then reduced to an amine using a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere.
Amidation Reaction: The final step involves the amidation reaction where the amine reacts with 3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3,3,3-Trifluoro-2-methyl-N-(4-phenoxyphenyl)-2-(trifluoromethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenoxyphenyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxyphenyl derivatives.
Scientific Research Applications
3,3,3-Trifluoro-2-methyl-N-(4-phenoxyphenyl)-2-(trifluoromethyl)propanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.
Materials Science: It is explored for use in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Biological Studies: The compound is used in biological assays to study its effects on various biological pathways and targets.
Industrial Applications: It is investigated for use in industrial processes, including catalysis and chemical synthesis.
Mechanism of Action
The mechanism of action of 3,3,3-trifluoro-2-methyl-N-(4-phenoxyphenyl)-2-(trifluoromethyl)propanamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance its lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The phenoxyphenyl moiety can engage in π-π interactions with aromatic residues in proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
3,3,3-Trifluoro-2-methyl-2-(trifluoromethyl)propanamide: Lacks the phenoxyphenyl moiety, resulting in different biological activity and applications.
N-(4-Phenoxyphenyl)-2-methylpropanamide: Lacks the trifluoromethyl groups, affecting its chemical reactivity and stability.
Uniqueness
3,3,3-Trifluoro-2-methyl-N-(4-phenoxyphenyl)-2-(trifluoromethyl)propanamide is unique due to the presence of both trifluoromethyl groups and the phenoxyphenyl moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H13F6NO2 |
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Molecular Weight |
377.28 g/mol |
IUPAC Name |
3,3,3-trifluoro-2-methyl-N-(4-phenoxyphenyl)-2-(trifluoromethyl)propanamide |
InChI |
InChI=1S/C17H13F6NO2/c1-15(16(18,19)20,17(21,22)23)14(25)24-11-7-9-13(10-8-11)26-12-5-3-2-4-6-12/h2-10H,1H3,(H,24,25) |
InChI Key |
XZKAEVRQKLMYIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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